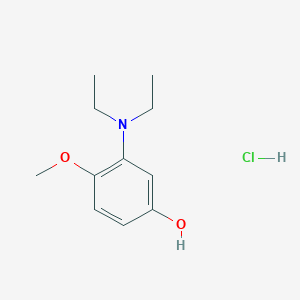
3-(Diethylamino)-4-methoxyphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-4-methoxyphenol;hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a diethylamino group and a methoxyphenol group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4-methoxyphenol;hydrochloride typically involves the reaction of 3-(diethylamino)phenol with methoxybenzene under specific conditions. One common method includes the use of anhydrous zinc chloride (ZnCl2) as a catalyst in absolute ethanol under reflux conditions . This reaction yields the desired compound with a moderate yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-4-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Diethylamino)-4-methoxyphenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme kinetics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-4-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The methoxyphenol group can undergo redox reactions, affecting cellular oxidative stress levels. These interactions contribute to the compound’s biological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)phenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxyphenol: Lacks the diethylamino group, affecting its biological activity and applications.
Diethylamino hydroxybenzoyl hexyl benzoate: Shares the diethylamino group but has a different overall structure and applications.
Uniqueness
3-(Diethylamino)-4-methoxyphenol;hydrochloride is unique due to the presence of both the diethylamino and methoxy groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
62496-05-3 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
3-(diethylamino)-4-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-12(5-2)10-8-9(13)6-7-11(10)14-3;/h6-8,13H,4-5H2,1-3H3;1H |
InChI Key |
VLDUHHRPGWPZQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















